4-(4-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
4-(4-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H16FN3O2 and its molecular weight is 325.343. The purity is usually 95%.
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Scientific Research Applications
Catalysis in Synthesis
Sodium hydrogen sulfate has been utilized as a catalyst in synthesizing compounds related to 4-(4-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide. This process involves a three-component reaction that yields products in moderate to high efficiency (Gein, Zamaraeva, & Dmitriev, 2018).
Antitubercular Activity
A study on dihydropyrimidines, which include compounds structurally similar to the specified chemical, revealed significant antitubercular activity. Specifically, certain compounds exhibited in vitro efficacy against Mycobacterium tuberculosis, suggesting potential as antitubercular agents (Trivedi et al., 2010).
Synthesis and Biological Evaluation
The synthesis and evaluation of 1,3,4-oxadiazole bearing dihydropyrimidines, closely related to the chemical , were studied for their antitubercular properties. The compounds displayed notable inhibitory effects on mycobacterial growth, suggesting their potential application in treating tuberculosis (Desai et al., 2016).
Potential in Anticancer Research
In the context of cancer research, certain substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent inhibitors of the Met kinase superfamily, indicating a potential avenue for cancer treatment (Schroeder et al., 2009).
Synthesis and Antifungal Activity
Compounds structurally related to the chemical were synthesized and demonstrated antifungal activity against Candida albicans. This highlights a potential application in antifungal treatments (Zamaraeva et al., 2015).
Inhibitors of Gene Expression
Certain pyrimidine derivatives have shown the ability to inhibit gene expression mediated by NF-kappaB and AP-1 transcription factors. This property could be useful in developing therapeutic agents targeting specific gene expressions (Palanki et al., 2000).
Antimicrobial and Anticancer Evaluation
Dihydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. Their effectiveness against specific bacterial strains and cancer cell lines indicates potential applications in developing new antimicrobial and anticancer agents (Sharma et al., 2012).
Crystallography and Molecular Structure
Studies on the crystal structure and molecular conformation of related compounds provide valuable insights into their chemical and physical properties, which are crucial for developing pharmaceuticals and understanding their interactions at the molecular level (Cleetus et al., 2020).
Antitubercular Activity and QSAR Studies
Research on substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides for antitubercular activity, along with 3D-QSAR studies, provides insights into the design of new antitubercular agents. These studies are vital for understanding structure-activity relationships and optimizing drug efficacy (Virsodia et al., 2008).
properties
IUPAC Name |
4-(4-fluorophenyl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11-15(17(23)21-14-5-3-2-4-6-14)16(22-18(24)20-11)12-7-9-13(19)10-8-12/h2-10,16H,1H3,(H,21,23)(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSOFNWHAXUUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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